Barucainide

Descripción

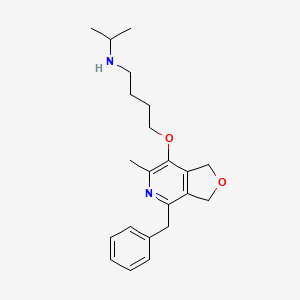

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229912 | |

| Record name | Barucainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79784-22-8 | |

| Record name | Barucainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barucainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARUCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Pharmacological Characterization and Elucidation of Molecular Mechanisms

In Vitro and Ex Vivo Electrophysiological Investigations of Barucainide

Modulatory Effects on Cardiac Action Potentials and Ion Channel Dynamics

This compound exerts concentration-dependent inhibitory effects on the maximum upstroke velocity (Vmax) of action potentials in isolated canine Purkinje fibers and ventricular muscle. nih.gov This inhibition of Vmax, which reflects the rapid influx of sodium ions during phase 0 depolarization, is a hallmark of Class I antiarrhythmic agents. cvpharmacology.com

A notable effect of this compound is the marked shortening of the action potential duration (APD). nih.gov This APD shortening is characteristic of Class Ib antiarrhythmic agents. nih.govwikipedia.org Investigations revealed that this shortening effect on APD was not significantly altered by pretreatment with 1 mmol/L cobalt, a calcium channel blocker, or 0.5 mmol/L 4-aminopyridine, a potassium channel blocker. nih.gov This suggests that this compound's primary modulatory action is not directly on calcium or 4-aminopyridine-sensitive potassium channels. nih.gov

Furthermore, this compound demonstrated the ability to suppress the frequency of pacemaker activity in rabbit sinoatrial tissue. nih.gov It also suppressed automaticity in canine Purkinje fibers that was enhanced by 2.0 x 10-6 mol/L isoproterenol. nih.gov However, this compound, even at concentrations up to 3.0 x 10-5 mol/L, failed to suppress the firing frequency of abnormal automaticity induced by 5 mmol/L barium in canine Purkinje fibers. nih.gov

Detailed Analysis of Sodium Channel Blockade: Kinetics and Biophysical Properties

This compound exhibits a pronounced use-dependent block (UDB) of Vmax, meaning its inhibitory effect intensifies with increasing heart rate or stimulation frequency. nih.gov In contrast, the tonic block of Vmax (block at very slow rates or resting state) was observed to be small and largely negligible. nih.gov

The kinetics of this compound's sodium channel blockade are characterized by an onset rate of UDB and a speed of recovery from UDB that are comparable to those of disopyramide, a Class Ia antiarrhythmic agent. nih.gov The recovery time constant from use-dependent block for this compound was measured at 8.0 ± 0.8 seconds. nih.gov

A significant biophysical property observed is the enhanced inhibitory action of this compound on Vmax in response to membrane depolarization induced by high concentrations of potassium. nih.gov The enhancement of tonic block under depolarized conditions was considerably greater than that of use-dependent block. nih.gov This indicates that this compound exhibits selective effectiveness in pathologically depolarized tissues, which are often found in ischemic or damaged myocardium and are prone to arrhythmogenesis. nih.govnih.gov This slow kinetic property distinguishes this compound from other typical Class Ib agents, which are generally characterized by fast onset and offset kinetics. nih.govwikipedia.org

Comparative Electrophysiological Profiling with Reference Antiarrhythmic Compounds

This compound is categorized as a Class Ib antiarrhythmic agent. nih.govtargetmol.comnih.gov This classification places it alongside compounds like lidocaine (B1675312) and mexiletine, which primarily block sodium channels and shorten action potential duration. wikipedia.orgmdpi.com

In comparative studies using a standardized animal model of ventricular arrhythmia, this compound demonstrated superior antiarrhythmic potency compared to lidocaine. nih.gov Interestingly, when this compound was tested in the presence of lidocaine, it did not produce marked additional effects on the APD, despite achieving a similar extent of Vmax inhibition as this compound administered alone. nih.gov This suggests a shared or overlapping mechanism of action on sodium channels with lidocaine.

For context, other Class I antiarrhythmics exhibit different electrophysiological profiles:

Lidocaine (Class Ib): Like this compound, lidocaine also shows use-dependent blockade of the inward sodium depolarization current, leading to a decrease in maximal velocity of depolarization (Vmax) and shortening of action potential duration (APD) and effective refractory period (ERP). It also decreases automaticity of phase 4 depolarization. mdpi.com

Flecainide (Class Ic): Flecainide markedly depresses phase 0 depolarization (decreasing Vmax) and decreases conductivity. It has a minimal effect on the action potential duration. wikipedia.org Class Ic agents have the most potent sodium channel blocking effects among Class I drugs. wikipedia.org

Propafenone (Class Ic): Propafenone reduces the upstroke velocity (Phase 0) by reducing the fast inward current carried by sodium ions. It increases the diastolic excitability threshold and prolongs the effective refractory period. Propafenone also reduces spontaneous automaticity and depresses triggered activity. rxlist.com

The following table summarizes key electrophysiological effects of this compound and other reference antiarrhythmic compounds:

| Compound | Vaughan Williams Class | Primary Ion Channel Target | Effect on Vmax (Phase 0) | Effect on APD | Use-Dependence | Recovery Time Constant (UDB) | Selective Effect in Depolarized Tissue |

| This compound | Ib | Na+ | Inhibits (concentration-dependent) nih.gov | Shortens nih.gov | Marked nih.gov | 8.0 ± 0.8 seconds nih.gov | Yes (greater tonic block enhancement) nih.gov |

| Lidocaine | Ib | Na+ | Decreases mdpi.com | Shortens mdpi.com | Use-dependent mdpi.com | Rapid (< 1 sec) nih.gov | Yes (decreases Vmax in partially depolarized cells) wikipedia.org |

| Flecainide | Ic | Na+ | Markedly depresses wikipedia.org | Minimal effect wikipedia.org | Yes wjgnet.com | Slow nih.gov | N/A |

| Propafenone | Ic | Na+ | Reduces rxlist.com | Minimal effect rxlist.com | N/A | N/A | N/A |

Identification and Characterization of Primary Molecular Targets

Subtype Specificity and Ligand-Receptor Interactions of this compound

This compound's primary molecular target is the voltage-gated sodium channel (Nav). nih.govcvpharmacology.com Specifically, it interacts with the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of action potentials in non-nodal cardiac tissues, including atrial and ventricular myocytes and Purkinje fibers. cvpharmacology.com

The observed enhancement of this compound's inhibitory action in depolarized tissues suggests a state-dependent interaction with the sodium channel. nih.govnih.gov Antiarrhythmic drugs that block sodium channels typically bind to and stabilize an inactivated conformation of the channels. plos.org This implies that this compound preferentially binds to sodium channels when they are in the open or inactivated states, which are more prevalent in depolarized or rapidly firing cells. nih.gov

Mechanistic Insights into Antiarrhythmic Activity at the Molecular Level

At the molecular level, this compound's antiarrhythmic activity stems from its ability to block cardiac sodium channels. By inhibiting the fast inward sodium current, this compound reduces the maximum upstroke velocity (Vmax) of the action potential. nih.govcvpharmacology.com This reduction in Vmax directly translates to a decrease in conduction velocity within the non-nodal cardiac tissues. cvpharmacology.com

The slowing of conduction velocity is a critical mechanism for suppressing reentrant tachycardias, which are common forms of arrhythmias caused by abnormal conduction pathways. cvpharmacology.com By depressing this abnormal conduction, this compound can interrupt the reentrant circuits. cvpharmacology.com

Furthermore, this compound's unique slow kinetic property, particularly its recovery from use-dependent block, contributes to its antiarrhythmic profile. nih.gov The selective effectiveness of this compound in pathologically depolarized tissues is a key mechanistic insight. nih.gov In conditions like myocardial ischemia, cardiac cells become partially depolarized, making them more susceptible to arrhythmias. nih.gov this compound's enhanced blocking effect in these depolarized states allows it to preferentially target and suppress arrhythmogenic activity originating from such compromised tissues. nih.gov The shortening of the action potential duration, a characteristic of Class Ib agents, also contributes to its antiarrhythmic efficacy by potentially reducing the window for re-excitation. nih.govwikipedia.org

Exploration of Secondary Cellular and Subcellular Pharmacological Effects

Detailed and distinct secondary cellular and subcellular pharmacological effects of this compound, beyond its direct interaction with voltage-gated sodium channels and the resulting electrophysiological alterations, are not extensively documented in the available scientific literature. Research findings primarily focus on its direct impact on ion channel kinetics and the macroscopic electrophysiological consequences in cardiac and nerve tissues, which constitute its primary mechanism of action.

Comprehensive Preclinical Efficacy Studies in Non Human Biological Systems

Evaluation of Antiarrhythmic Potency in Established Animal Models

Barucainide has been extensively studied in isolated cardiac muscle preparations from canine and rabbit models to assess its antiarrhythmic efficacy and electrophysiological characteristics.

Electrophysiological effects of this compound hydrochloride were investigated using a standard microelectrode technique on transmembrane potentials of isolated canine and rabbit cardiac muscle. This compound, at concentrations ranging from 10⁻⁶ to 3.0 x 10⁻⁵ mol/L, produced a concentration-dependent inhibition of the maximum upstroke velocity (Vmax) in canine Purkinje fibers and ventricular muscle. nih.govprobes-drugs.org The tonic block of Vmax observed was minimal. nih.govprobes-drugs.org

A notable finding was the marked use-dependent block (UDB) exerted by this compound. nih.govprobes-drugs.org The recovery time constant from UDB was measured at 8.0 ± 0.8 seconds. nih.govprobes-drugs.org Membrane depolarization, induced by high concentrations of potassium, significantly enhanced the inhibitory action of this compound on Vmax. nih.govprobes-drugs.org This enhancement of tonic block was considerably greater than that of UDB, suggesting a selective effectiveness of the drug in pathologically depolarized tissues. nih.govprobes-drugs.org Furthermore, this compound produced a significant shortening of the action potential duration (APD), which is characteristic of Class Ib antiarrhythmic agents. nih.govprobes-drugs.org This shortening effect on APD was not influenced by pretreatment with 1 mmol/L cobalt or 0.5 mmol/L 4-aminopyridine. nih.govprobes-drugs.org

In terms of automaticity, this compound significantly suppressed the frequency of pacemaker activity in rabbit sinoatrial tissue. nih.govprobes-drugs.org It also suppressed the automaticity in Purkinje fibers that was enhanced by 2.0 x 10⁻⁶ mol/L isoproterenol. nih.govprobes-drugs.org However, this compound, even at concentrations up to 3.0 x 10⁻⁵ mol/L, failed to suppress the firing frequency of abnormal automaticity induced by 5 mmol/L barium in canine Purkinje fibers. nih.govprobes-drugs.org These observations collectively classify this compound as a novel Class Ib antiarrhythmic agent with a unique slow kinetic property. nih.govprobes-drugs.org

Table 1: Electrophysiological Effects of this compound on Cardiac Muscle

| Electrophysiological Parameter | Effect of this compound (10⁻⁶ to 3.0 x 10⁻⁵ mol/L) | Model System | Reference |

| Maximum Upstroke Velocity (Vmax) | Concentration-dependent inhibition | Canine Purkinje fibers & ventricular muscle | nih.govprobes-drugs.org |

| Tonic Block of Vmax | Small and negligible | Canine Purkinje fibers & ventricular muscle | nih.govprobes-drugs.org |

| Use-Dependent Block (UDB) | Marked | Canine Purkinje fibers & ventricular muscle | nih.govprobes-drugs.org |

| Recovery Time Constant from UDB | 8.0 ± 0.8 seconds | Canine Purkinje fibers & ventricular muscle | nih.govprobes-drugs.org |

| Vmax Inhibition (depolarized tissue) | Enhanced | Canine Purkinje fibers & ventricular muscle | nih.govprobes-drugs.org |

| Action Potential Duration (APD) | Marked shortening | Canine Purkinje fibers & ventricular muscle | nih.govprobes-drugs.org |

| Pacemaker Activity | Suppressed | Rabbit sinoatrial tissue | nih.govprobes-drugs.org |

| Isoproterenol-enhanced Automaticity | Suppressed | Purkinje fibers | nih.govprobes-drugs.org |

| Barium-induced Automaticity | No suppression (up to 3.0 x 10⁻⁵ mol/L) | Canine Purkinje fibers | nih.govprobes-drugs.org |

In comparative studies, the onset rate of UDB and the speed of recovery from UDB for this compound were found to be comparable to those of disopyramide. nih.govprobes-drugs.org Furthermore, in a standardized animal model of ventricular arrhythmia, this compound demonstrated superior antiarrhythmic potency compared to lidocaine (B1675312). nih.gov Interestingly, this compound exhibited no marked effects on the APD in the presence of 4.0 x 10⁻⁵ mol/L lidocaine, despite producing almost the same extent of Vmax inhibition as this compound alone. nih.govprobes-drugs.org

Characterization of Local Anesthetic Properties in Preclinical Models

Beyond its antiarrhythmic effects, this compound is also recognized for its local anesthetic properties. nih.gov

This compound is known to function as a local anesthetic primarily by blocking sodium channels in nerve cells. nih.gov This mechanism prevents the initiation and transmission of nerve impulses by inhibiting the influx of sodium ions into the nerve cells, thereby producing its anesthetic effect. nih.gov

Generally, local anesthetics exert their effects by binding to the alpha subunit of voltage-gated sodium channels, thereby preventing the generation and conduction of nerve impulses. mims.com This binding occurs predominantly from the cytoplasmic (inner) portion of the sodium channel. nih.govnih.govuni.lumims.com For the drug to reach this intracellular receptor site, it must typically penetrate the lipid bilayer of the cell membrane in its uncharged, lipid-soluble free base form. nih.govnih.govuni.lumims.com Once inside the axon, the ionized (charged) form of the drug is generally considered the more effective blocking entity, leading to a reduction in sodium ion influx and ultimately blocking the action potential propagation. nih.govuni.lumims.com

While this compound is classified as a local anesthetic that acts by blocking sodium channels in nerve cells, detailed preclinical in vivo assessment studies specifically evaluating its anesthetic efficacy (e.g., onset, duration, potency, or comparative effects in nerve block models) in non-human species were not extensively detailed within the scope of the provided research findings. The available information primarily highlights its mechanism of action as a sodium channel blocker, which underlies both its antiarrhythmic and local anesthetic properties.

Structure Activity Relationship Sar and Advanced Synthetic Research of Barucainide and Its Analogues

Systematic Elucidation of Structure-Activity Relationships Governing Pharmacological Activities

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity. This understanding is crucial for optimizing lead compounds into effective therapeutic agents. While Barucainide is known for its antiarrhythmic activity via sodium channel modulation, detailed, specific SAR findings for this compound are not extensively documented in the provided search results.

Identification of Essential Pharmacophoric Elements for Sodium Channel Modulation

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. researchgate.netnih.govdovepress.com These features can include hydrogen bond acceptors, hydrogen bond donors, positive or negative ionizable groups, hydrophobic regions, and aromatic rings. dovepress.comresearchgate.net Pharmacophore mapping is a computational approach used to identify these key molecular features responsible for binding to a specific biological target, thereby facilitating the design of optimized compounds with improved efficacy and selectivity. researchgate.netresearchgate.net While this compound functions as a sodium channel modulator, specific research elucidating its essential pharmacophoric elements for this modulation is not explicitly detailed in the available literature. General principles of sodium channel modulation involve interactions with specific residues within the channel pore or gating mechanisms. nih.govscielo.org.co

Impact of Stereochemistry and Conformational Dynamics on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in molecules, plays a pivotal role in determining the biological activity of pharmaceutical substances. nih.govmichberk.combiomedgrid.com Chiral compounds, which are non-superimposable mirror images (enantiomers), often exhibit different biological activities, including variations in target binding, metabolism, and distribution. nih.govbiomedgrid.com Conformational dynamics, referring to the movements and flexibility of a molecule, also significantly influence its interaction with biological targets. Molecular dynamics simulations are often employed to understand these dynamics and their impact on ligand-target interactions. biorxiv.org Despite the general importance of stereochemistry and conformational dynamics in drug action, specific studies detailing the impact of this compound's stereochemistry or conformational dynamics on its antiarrhythmic activity or sodium channel modulation are not explicitly available in the provided search results.

Correlation of Molecular Descriptors with Observed Pharmacological Potency

Molecular descriptors are quantitative representations of chemical information of molecules, used in various predictive and generative models in cheminformatics and drug discovery. nih.govbiorxiv.org These descriptors, which can be 2D or 3D, correlate with physicochemical properties that influence a drug candidate's pharmacokinetic and safety profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. plos.orgnih.govnih.gov For instance, molecular descriptors such as log S, pKa, log D, and molecular weight have been identified as important drivers for epithelial drug uptake rates. nih.gov The correlation of molecular descriptors with pharmacological potency is a key aspect of quantitative structure-activity relationship (QSAR) modeling, enabling the prediction of biological activity based on structural features. nih.govnih.govmdpi.com However, specific data tables or detailed research findings correlating particular molecular descriptors with the observed pharmacological potency of this compound are not explicitly provided in the search results.

Strategic Design and Synthesis of this compound Analogues and Derivatives

The strategic design and synthesis of analogues and derivatives are integral to drug discovery, allowing for the optimization of a lead compound's properties, such as potency, selectivity, and pharmacokinetic parameters. nih.gov

Development of Novel Synthetic Methodologies for the this compound Scaffold

The "scaffold" concept is widely applied in medicinal chemistry to generate, analyze, and compare core structures of bioactive compounds. nih.gov The development of efficient and novel synthetic methodologies for specific scaffolds is crucial for accessing functionalized compounds and building diverse chemical libraries. dntb.gov.uaresearchgate.netmdpi.com this compound is identified as a vitamin B6 derivative, suggesting its core scaffold may be related to pyridoxine. mdpi.comresearchgate.net While the synthesis of vitamin B6 derivatives and other drug scaffolds is a well-established area of research, specific novel synthetic methodologies developed uniquely for the this compound scaffold itself are not detailed in the provided search results. For example, some literature discusses new synthetic routes for other compounds like baricitinib, which shares a similar name but is a different chemical entity. nih.govnih.govgoogle.com

Targeted Chemical Modifications and Their Influence on Binding Affinity and Selectivity

Targeted chemical modifications involve making specific changes to a molecule's structure to enhance its desired biological properties, such as binding affinity and selectivity for a particular target. This process is often guided by SAR studies and computational modeling. researchgate.netnih.gov For instance, the addition of substituents on a ring can influence enzyme inhibition potency, and specific modifications can lead to improved selectivity for one target over another. mdpi.comnih.gov While the general principles of targeted chemical modifications are well-understood and applied in drug development, specific research findings detailing targeted chemical modifications of this compound analogues and their direct influence on its binding affinity to sodium channels or selectivity among different channel subtypes are not explicitly available in the provided search results.

Computational Chemistry and Molecular Modeling for Rational Drug Design

Despite the general advancements in computational chemistry and molecular modeling as integral tools in rational drug design, specific detailed research findings, data tables, or comprehensive studies applying these methods directly to this compound or its analogues for rational drug design were not identified in the available literature.

Application of Ligand-Protein Docking and Molecular Dynamics Simulations

Specific applications of ligand-protein docking and molecular dynamics simulations, including detailed research findings or data tables, focusing on this compound or its analogues, were not found in the current search results. While computational methods like molecular docking and molecular dynamics simulations are widely used to predict binding modes, assess protein-ligand interactions, and understand the dynamic behavior of molecular systems nih.govnfcr.orgresearchgate.netnih.govuneb.br, their specific application to this compound has not been extensively documented in the accessible scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Detailed quantitative structure-activity relationship (QSAR) modeling studies, including predictive research findings or data tables, specifically for this compound or its analogues, were not identified in the available research. QSAR modeling is a computational method used to establish mathematical relationships between the physicochemical properties of compounds and their biological activities, enabling the prediction of activities for new molecules. However, specific QSAR models developed for this compound have not been found in the current search.

Pharmacokinetic and Metabolic Research in Non Human and in Vitro Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Comprehensive data specifically detailing the bioavailability and tissue distribution of Barucainide in relevant preclinical species are not available in the provided search results. While electrophysiologic observations have been made in isolated canine and rabbit cardiac muscle, these studies focused on the drug's effects on cardiac function rather than its systemic absorption or distribution within various tissues. researchgate.netnih.gov

Detailed analyses of excretion routes and mass balance studies for this compound in animal models are not documented in the provided search results.

In Vitro Studies of this compound Metabolism

Specific in vitro studies dedicated to the detailed metabolism of this compound, including the identification of responsible enzyme systems or its potential for enzyme inhibition/induction, are not extensively reported in the available literature.

Specific in vitro studies directly determining the enzyme systems responsible for the biotransformation of this compound were not found in the search results. General information suggests that compounds based on vitamin B6, to which this compound is related, can potentially interact with targets such as cytochrome P450s. researchgate.netnih.govresearchgate.netresearchgate.net However, this is a general statement about the class of compounds and not specific to this compound's biotransformation.

Specific in vitro investigations into this compound's potential for drug-metabolizing enzyme inhibition or induction are not available in the provided search results.

Advanced Methodological Approaches in Barucainide Research

Application of High-Throughput Screening Techniques for Discovery of New Modulators

There is currently a lack of published research detailing the use of high-throughput screening (HTS) techniques specifically for the discovery of new modulators of Barucainide's targets or to identify molecules that interact with this compound itself. HTS methodologies, which involve the automated testing of large numbers of compounds, are a staple in modern drug discovery but their specific application in the context of this compound has not been reported.

Utilization of Advanced Electrophysiological Techniques, including Patch-Clamp Analysis

The electrophysiological profile of this compound has been characterized using standard microelectrode techniques, which are foundational to modern patch-clamp analysis. Research conducted on isolated canine and rabbit cardiac muscle has provided significant insights into its mechanism of action as a Class Ib antiarrhythmic agent.

These studies revealed that this compound produces a concentration-dependent inhibition of the maximum upstroke velocity (Vmax) of the cardiac action potential in both Purkinje fibers and ventricular muscle. nih.gov A key finding was the pronounced use-dependent block exhibited by the compound, indicating that its blocking effect on sodium channels is enhanced at higher frequencies of cardiac stimulation. The onset and recovery kinetics from this use-dependent block were found to be slow, with a recovery time constant of 8.0 ± 0.8 seconds, a characteristic that distinguishes it from other Class Ib agents like lidocaine (B1675312). nih.gov

Furthermore, investigations in depolarized cardiac tissues, induced by high potassium concentrations, showed that this compound's inhibitory action on Vmax was significantly enhanced. nih.gov This suggests a higher affinity of the drug for inactivated sodium channels, a property that could make it selectively effective in ischemic or otherwise pathologically depolarized heart tissue.

Another defining electrophysiological effect of this compound is the marked shortening of the action potential duration (APD), a hallmark of Class Ib antiarrhythmic drugs. nih.gov This effect was not altered by the presence of cobalt or 4-aminopyridine. nih.gov The compound also demonstrated an ability to suppress pacemaker activity in rabbit sinoatrial tissue and automaticity in canine Purkinje fibers that was enhanced by isoproterenol. nih.gov

| Parameter | Observation | Tissue/Model |

|---|---|---|

| Maximum Upstroke Velocity (Vmax) | Concentration-dependent inhibition; marked use-dependent block. | Canine Purkinje fibers and ventricular muscle |

| Recovery from Use-Dependent Block | Slow kinetics, with a time constant of 8.0 ± 0.8 seconds. | Canine Purkinje fibers |

| Effect of Depolarization | Enhanced inhibitory action on Vmax in high-potassium conditions. | Canine cardiac tissue |

| Action Potential Duration (APD) | Marked shortening, characteristic of Class Ib agents. | Canine cardiac tissue |

| Automaticity | Suppressed pacemaker activity and isoproterenol-enhanced automaticity. | Rabbit sinoatrial tissue and Canine Purkinje fibers |

Omics-Based Methodologies (e.g., Proteomics, Metabolomics, Transcriptomics) in this compound Studies

There is no evidence in published research of the application of omics-based methodologies to investigate the effects of this compound. Studies involving proteomics, metabolomics, or transcriptomics would be employed to understand the broader biological impact of the drug on protein expression, metabolic pathways, and gene transcription within cardiac cells or other tissues. However, such comprehensive molecular profiling has not been reported for this compound.

Development of Novel Assays for Quantifying this compound Activity and Target Engagement

The development and application of novel, specific assays for quantifying this compound's activity and its engagement with its molecular target (primarily the voltage-gated sodium channel) have not been described in the scientific literature. While the electrophysiological studies mentioned in section 6.2 provide a functional measure of the drug's activity, advanced assays designed for high-throughput quantification or direct measurement of target binding in a cellular or cell-free system have not been reported.

Emerging Research Directions and Uncharted Territories in Barucainide Chemical Biology

Re-evaluation of Barucainide's Scaffold for Novel Preclinical Therapeutic Applications

The core chemical scaffold of this compound, characterized by its furan (B31954) and pyridine (B92270) rings and its ability to modulate sodium channels, offers potential for re-evaluation in preclinical therapeutic areas beyond its traditional applications in local anesthesia and antiarrhythmic treatment ontosight.ai. Given its action on ion channels, there is an opportunity to investigate its scaffold for efficacy in other conditions where ion channel dysregulation plays a role. For instance, certain neurological disorders, pain conditions, or even some types of muscular disorders involve aberrant ion channel activity. Preclinical studies could focus on:

Neuropathic Pain Models: As a local anesthetic, this compound's scaffold could be modified to achieve more selective or prolonged sodium channel blockade relevant to chronic neuropathic pain states, potentially reducing systemic side effects associated with current treatments.

Epilepsy Research: Modulation of neuronal excitability through sodium channel inhibition is a recognized strategy in epilepsy. This compound's scaffold could be explored for its anticonvulsant potential in various preclinical seizure models.

Cardiac Conditions Beyond Arrhythmia: While known as an antiarrhythmic, subtle modifications to the scaffold might yield compounds with distinct cardiac effects, such as improving cardiac contractility or addressing specific types of heart failure where ion channel modulation could be beneficial.

Such re-evaluation would necessitate comprehensive in vitro and in vivo screening against a broader range of biological targets and disease models, moving beyond the initial scope of its development.

Investigation of Undiscovered or Overlooked Molecular Mechanisms of Action

While this compound is primarily understood to exert its effects through sodium channel blockade, the possibility of undiscovered or overlooked molecular mechanisms of action warrants further investigation ontosight.ai. Many compounds exhibit polypharmacology, where they interact with multiple targets or pathways, sometimes contributing to their therapeutic effects or, conversely, to off-target activities. For this compound, this could include:

Receptor Binding: Investigating its binding affinity to various G-protein coupled receptors (GPCRs), enzyme active sites, or transporters could reveal novel mechanisms. For example, some local anesthetics have been shown to interact with opioid receptors or inflammatory pathways.

Modulation of Intracellular Signaling Pathways: Even if the primary target is an ion channel, downstream signaling pathways could be uniquely modulated by this compound. Studies employing phosphoproteomics or transcriptomics could uncover such effects.

Detailed molecular docking studies, high-throughput screening against diverse target libraries, and advanced omics approaches could shed light on these potential additional mechanisms.

Opportunities for Rational Design and Development of Next-Generation Analogues

The established chemical structure of this compound provides a strong foundation for the rational design and development of next-generation analogues ontosight.ai. Rational drug design leverages structural information and understanding of target interactions to systematically modify chemical compounds, aiming to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles nih.govbiorxiv.orgnih.govgenscript.com.cn. For this compound, opportunities include:

Enhanced Sodium Channel Selectivity: Designing analogues with increased selectivity for specific subtypes of voltage-gated sodium channels (e.g., Nav1.7 for pain, Nav1.5 for cardiac applications) could lead to more targeted therapies with reduced off-target effects.

Modulation of Duration of Action: Structural modifications could be introduced to control the compound's metabolic fate, thereby fine-tuning its duration of action for specific clinical needs (e.g., longer-acting local anesthetics or shorter-acting antiarrhythmics).

Improved Physicochemical Properties: Analogues could be designed to optimize solubility, permeability, and bioavailability, facilitating different routes of administration or improving drug delivery to target tissues.

Prodrug Strategies: Developing prodrugs of this compound could offer benefits such as improved stability, reduced local toxicity, or targeted activation at the site of action.

Computational chemistry tools, including molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and de novo design, would be instrumental in guiding the synthesis and evaluation of such analogues.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Virtual Screening and Lead Optimization: AI algorithms can analyze vast chemical libraries to identify potential this compound analogues with desired properties (e.g., improved binding affinity, reduced toxicity) or to predict their interactions with specific biological targets researchgate.netmednexus.org.

Prediction of ADMET Properties: ML models can be trained on existing datasets to predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize promising candidates and reduce experimental costs researchgate.netnih.gov.

De Novo Design of Analogues: Generative AI models could be employed to design entirely new chemical entities based on this compound's scaffold, optimizing for specific pharmacological criteria researchgate.net.

Understanding Structure-Activity Relationships (SAR): ML can uncover complex patterns in SAR data, providing deeper insights into how structural changes in this compound affect its activity and guiding the synthesis of more effective compounds.

Drug Repurposing: AI could analyze existing drug databases and biological pathways to identify novel therapeutic indications for this compound or its derivatives, a process that has shown success for other compounds mdpi.comresearchgate.net.

The application of AI and ML would necessitate the generation of high-quality, standardized data on this compound and its analogues to train robust predictive models.

Identification and Prioritization of Key Research Gaps in Preclinical Characterization

Despite its historical evaluation, several key research gaps in the preclinical characterization of this compound likely exist, particularly in the context of exploring new therapeutic applications. Prioritizing these gaps is crucial for guiding future research efforts:

Comprehensive Target Profiling: While sodium channel blockade is established, a broader, unbiased target profiling (e.g., using chemoproteomics or phenotypic screening) is needed to fully understand its polypharmacology and potential off-target effects at therapeutically relevant concentrations.

Detailed Pharmacokinetic and Pharmacodynamic (PK/PD) Studies for New Indications: Existing PK/PD data may be specific to its anesthetic or antiarrhythmic uses. For novel applications, detailed studies are required to understand its disposition and effects in relevant preclinical models, including tissue distribution and metabolism.

Mechanism of Action Elucidation at a Granular Level: While it blocks sodium influx, the precise binding sites on different sodium channel isoforms, the kinetics of binding and unbinding, and any allosteric modulation remain areas for deeper investigation.

Comparative Preclinical Efficacy and Safety: If this compound's scaffold is re-evaluated for new indications, head-to-head preclinical comparisons with established drugs in those therapeutic areas would be essential to assess its competitive advantage and safety margin.

Long-Term Preclinical Toxicity: While some toxicity data may exist, long-term preclinical studies, particularly focusing on organ-specific toxicities that might emerge with chronic administration or different routes of delivery, would be critical for any new therapeutic development.

Addressing these gaps through rigorous preclinical studies will be fundamental to determining the full therapeutic potential of this compound and its future analogues.

Q & A

Q. What experimental models are most suitable for preliminary investigations of Barucainide’s pharmacological activity?

Q. How can researchers optimize this compound’s solubility and stability for in vivo studies?

Methodological Answer: Conduct solubility screens using solvents like DMSO, PEG, or cyclodextrins under physiological pH conditions. Stability studies should assess degradation kinetics in plasma and buffer systems via HPLC or LC-MS . For translational studies, employ formulation strategies such as nanoencapsulation or prodrug design. Document excipient compatibility and storage conditions meticulously .

Advanced Research Questions

Q. How should conflicting data on this compound’s efficacy in different preclinical models be resolved?

Methodological Answer: Perform a systematic review of existing studies to identify variables causing discrepancies (e.g., dosing regimens, model genetics, or endpoint measurements) . Conduct meta-analyses to quantify effect sizes across studies. Design follow-up experiments controlling for identified variables, such as standardized dosing protocols or genetic knockout models. Use Bayesian statistics to assess the probability of efficacy under varying conditions .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR/LC-MS) datasets from this compound-treated systems. Use bioinformatics tools (e.g., pathway enrichment analysis, STRINGdb) to identify overlapping pathways . Validate hypotheses with CRISPR-Cas9 gene editing or siRNA knockdown. Ensure data normalization and batch-effect correction to minimize technical variability .

Example Workflow:

- Step 1: Generate dose- and time-resolved omics datasets.

- Step 2: Apply machine learning (e.g., random forest) to prioritize key pathways.

- Step 3: Validate top candidates in orthogonal assays (e.g., luciferase reporters).

Q. How can researchers design longitudinal studies to assess this compound’s chronic toxicity?

Methodological Answer: Use a tiered approach:

- Phase 1: Acute toxicity (14-day rodent study, monitoring weight, organ histopathology).

- Phase 2: Subchronic (90-day) studies with biomarkers (e.g., liver enzymes, renal function).

- Phase 3: Carcinogenicity/pathology in transgenic models (e.g., rasH2 mice). Incorporate control groups, blinded assessments, and power analysis to ensure statistical robustness .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.